N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide” is a compound that has been studied for its potential medicinal properties . It is a type of substituted cinnamide, which are known to have various biological activities such as anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structure can be analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions and reagents used. For example, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various in silico tools. These tools can calculate various molecular properties relevant to drug motifs which includes the prediction of ADME properties, BBB penetration and solubility .Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Specifically, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against various cancer cell lines. These compounds were synthesized using a Pd-catalyzed C-N cross-coupling method and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, two compounds—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20—showed promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, ranging from 328 to 644 nM. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.
Rheumatic and Arthritic Conditions
The compound has been used in traditional medicine for treating rheumatic, rheumatoid arthritis, and osteoarthritis . Its anti-inflammatory properties may contribute to its efficacy in managing these conditions. However, clinical studies are necessary to validate its therapeutic benefits.
Other Biological Activities
While anticancer and anti-inflammatory properties are well-documented, additional investigations are warranted to explore other potential applications. The compound’s unique structure may offer opportunities in drug discovery, including targeting specific cellular pathways or receptors.
Mechanism of Action
Target of Action
The compound, also known as “N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide”, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway. By interacting with tubulin, it causes cell cycle arrest at the S phase . This disruption of the cell cycle leads to the induction of apoptosis in cancer cells .
Result of Action
The compound exhibits potent growth inhibition properties against various cancer cell lines . It has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cells . These effects result in the reduction of cancer cell proliferation.
properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-9-4-12(19-23-9)16(20)17-7-11-6-14(24-18-11)10-2-3-13-15(5-10)22-8-21-13/h2-6H,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUDXPBZBIFDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.